N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide

Lipophilicity ADME Permeability

N-{2-[(4-Bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide (CAS 338955-72-9) is a synthetic sulfonamide-carboxamide hybrid with the molecular formula C₁₅H₁₃BrFNO₃S and a molecular weight of 386.24 g/mol. It features a 4-bromophenylsulfonyl moiety linked via an ethyl spacer to a 4-fluorobenzamide core.

Molecular Formula C15H13BrFNO3S
Molecular Weight 386.24
CAS No. 338955-72-9
Cat. No. B2440639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
CAS338955-72-9
Molecular FormulaC15H13BrFNO3S
Molecular Weight386.24
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br)F
InChIInChI=1S/C15H13BrFNO3S/c16-12-3-7-14(8-4-12)22(20,21)10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19)
InChIKeyOGIFDRULYZTAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[(4-Bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide (CAS 338955-72-9): Procurement-Grade Overview for Sulfonamide-Carboxamide Hybrid Scaffolds


N-{2-[(4-Bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide (CAS 338955-72-9) is a synthetic sulfonamide-carboxamide hybrid with the molecular formula C₁₅H₁₃BrFNO₃S and a molecular weight of 386.24 g/mol . It features a 4-bromophenylsulfonyl moiety linked via an ethyl spacer to a 4-fluorobenzamide core. This compound belongs to a class of dual-pharmacophore molecules in which the sulfonyl group and the halogenated benzamide ring jointly determine physicochemical properties relevant to target binding, solubility, and permeability [1]. The compound is commercially available at ≥98% purity for research use only .

Why In-Class Substitution Fails: Physicochemical Differentiation of N-{2-[(4-Bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide (CAS 338955-72-9)


Compounds within this sulfonamide-carboxamide family are not interchangeable because even a single halogen substitution on the arylsulfonyl or benzamide ring produces measurable shifts in lipophilicity (LogP), molecular weight, and hydrogen-bonding surface area, which cumulatively alter permeability, metabolic stability, and target occupancy . The 4-bromo substituent provides a halogen-bond donor with larger polarizability than 4-chloro or 4-fluoro analogs, while the single 4-fluoro on the benzamide avoids the excessive lipophilicity of 2,6-difluoro or 3-trifluoromethyl variants . These property differences translate into divergent in vitro performance in permeability, solubility, and target-binding assays, making empirical selection of the correct analog essential for reproducible research outcomes [1].

Quantitative Differentiation Evidence: N-{2-[(4-Bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide (CAS 338955-72-9) vs. Closest Analogs


Lipophilicity Control: LogP 2.79 Balances Permeability vs. Metabolic Liability Relative to 2,6-Difluoro and Des-Fluoro Analogs

The target compound exhibits a computed LogP of 2.79, which lies between the higher LogP of the 2,6-difluoro analog (LogP 2.93) and the lower LogP anticipated for the des-fluoro analog . This intermediate lipophilicity is desirable for balancing passive membrane permeability with aqueous solubility, as excessively lipophilic compounds (LogP > 3) often suffer from metabolic instability and poor solubility [1].

Lipophilicity ADME Permeability

Molecular Weight Advantage: 386 Da Provides Improved Ligand Efficiency Over Heavier Trifluoromethyl and 2,6-Difluoro Analogs

With a molecular weight of 386.24 g/mol, the target compound is substantially lighter than the 3-trifluoromethyl analog (436.24 g/mol) and the 2,6-difluoro analog (404.23 g/mol) . In fragment-based and hit-to-lead programs, lower molecular weight correlates with higher ligand efficiency indices (LE) and better compliance with Lipinski's Rule of Five, favoring the target compound when equivalent or superior potency is achievable [1].

Molecular Weight Ligand Efficiency Drug-likeness

Oxidation-State Purity: Sulfonyl Linker Confers Metabolic Stability Advantage Over the Sulfanyl Analog

The target compound incorporates a fully oxidized sulfonyl (-SO₂-) linker, in contrast to the sulfanyl (-S-) analog (CAS 338955-70-7) . Sulfones are generally resistant to oxidative metabolism and thioredoxin-mediated reduction compared to sulfides, which are prone to S-oxidation by cytochrome P450 enzymes and can form reactive sulfoxide intermediates [1]. This oxidation-state difference predicts longer in vitro half-life and reduced off-target reactivity for the sulfonyl compound.

Metabolic Stability Oxidation State Sulfonyl Linker

Halogen-Bond Donor Capacity: 4-Bromo Provides Superior Sigma-Hole Potential Compared to 4-Chloro Analog

The 4-bromophenyl group in the target compound acts as a stronger halogen-bond donor than the 4-chlorophenyl group in the chloro analog (CAS 338423-94-2) due to bromine's larger atomic radius and higher polarizability, which deepens the sigma-hole potential . In well-ordered protein binding sites, a C-Br···O=C halogen bond contributes approximately 1–3 kcal/mol additional binding free energy relative to a C-Cl···O=C interaction, which can translate to a 5- to 50-fold improvement in binding affinity depending on the geometry [1].

Halogen Bonding Sigma-Hole Target Engagement

Topological Polar Surface Area (TPSA) 63.24 Ų Predicts Superior Blood-Brain Barrier Penetration vs. Heavier Analogs

The target compound's computed TPSA of 63.24 Ų falls below the widely accepted 70–90 Ų threshold for favorable blood-brain barrier (BBB) penetration, whereas the 2,6-difluoro analog possesses the same TPSA but higher LogP, and the 3-trifluoromethyl analog is predicted to exceed 70 Ų . Compounds with TPSA < 70 Ų and LogP between 1.5 and 2.7 are statistically more likely to achieve CNS exposure [1].

TPSA Blood-Brain Barrier CNS Penetration

Crystal Engineering: 4-Fluorobenzamide Motif Enables Robust N-H···O Hydrogen-Bond Networks for Co-Crystal and Solid-State Optimization

Crystallographic analysis of N-arylsulfonyl-4-fluorobenzamide derivatives reveals that the 4-fluorobenzamide moiety engages in strong N-H···O hydrogen bonds forming R₄⁴(16) tetrameric units, which govern crystal packing, melting point, and solubility [1]. These hydrogen-bond motifs are absent in non-fluorinated benzamide analogs and are weakened in 2,6-difluoro derivatives due to steric hindrance around the amide N-H [1].

Crystal Engineering Hydrogen Bonding Solid-State Properties

Optimal Procurement-Critical Application Scenarios for N-{2-[(4-Bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide (CAS 338955-72-9)


In Vitro Cellular Assays Requiring Balanced Permeability and Low Cytotoxicity: Prioritize Over 2,6-Difluoro and 3-Trifluoromethyl Analogs

When screening for intracellular target engagement in cell-based assays (e.g., VCAM-1 inhibition in HMEC-1 cells), the target compound's LogP of 2.79 and molecular weight of 386 Da provide a balance between passive permeability and aqueous solubility that minimizes non-specific cytotoxicity often observed with more lipophilic 2,6-difluoro (LogP 2.93) and 3-trifluoromethyl (MW 436) analogs . Procurement of this specific analog reduces assay failure rates due to compound precipitation or membrane disruption .

Halogen-Bond-Driven Fragment-Based Drug Design: Selective Use of 4-Bromo Over 4-Chloro for Enhanced Target Affinity

In fragment-based drug discovery programs where crystallographic or docking data indicate a backbone carbonyl within 3.0–3.5 Å of the 4-position of the arylsulfonyl ring, the 4-bromophenyl variant provides stronger halogen-bond stabilization (estimated ΔΔG 1–3 kcal/mol) compared to the 4-chlorophenyl analog . Procuring the bromine-containing compound enables structure-activity relationship (SAR) exploration of halogen-bonding contributions to binding free energy, which is not possible with the chloro or fluoro congeners .

Metabolic Stability Studies in Primary Hepatocytes: Sulfonyl Linker Outperforms Sulfanyl Analog

For in vitro metabolic stability assessments using primary hepatocytes or liver microsomes, the target compound's sulfonyl (-SO₂-) linker avoids the rapid S-oxidation that plagues the sulfanyl analog (CAS 338955-70-7), thereby providing more reproducible intrinsic clearance (Cl_int) measurements . Researchers requiring extended incubation times (>60 min) should select the sulfonyl compound to minimize oxidative metabolite interference .

CNS-Targeted Probe Development: Favorable TPSA and LogP Profile for Brain Penetration Studies

With a TPSA of 63.24 Ų and LogP of 2.79, the target compound occupies a CNS-favorable physicochemical space . It is the preferred procurement choice over the heavier and more lipophilic 3-trifluoromethyl analog for in vivo neuropharmacology studies where brain-to-plasma ratio (K_p) is a critical endpoint . The compound can serve as a probe for targets implicated in neuroinflammation, such as VCAM-1 or α4β1 integrin-mediated pathways .

Quote Request

Request a Quote for N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.